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The following table synthesizes quantitative and observational data from key experiments on the AML cell

line HL-60, illustrating the dose-dependent effects of corilagin [1] [2].

Biological
Process /
Marker

Observation / Measurement After
Corilagin Treatment

Experimental Assays Used

Cell
Proliferation

Significant inhibition in a time- and
dose-dependent manner [1] [2].

Cell Counting Kit-8 (CCK-8),

Carboxyfluorescein Diacetate
Succinimidyl Ester (CFSE) assay [1].

Apoptosis
Induction

Increased percentage of early and late
apoptotic cells; ↑ cleaved caspase-3, ↑
Bak, ↓ Bcl-xl [1] [2].

Flow cytometry (Annexin V-APC/7-AAD
staining), Western blotting [1].

Autophagy
Inhibition

Decreased LC3-II conversion and

reduced number of autophagosomes
[1] [2].

Western blotting, Immunofluorescence

[1].

miR-451
Expression

Expression levels were elevated [1] [2]. MicroRNA profile analysis [1].
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Biological
Process /
Marker

Observation / Measurement After
Corilagin Treatment

Experimental Assays Used

HMGB1
Expression

mRNA and protein levels decreased [1]
[2].

Quantitative RT-PCR, Western blotting
[1].

Detailed Experimental Protocols

For scientists seeking to replicate or understand the mechanistic studies, here are the methodologies used in

the cited research.

Cell Culture and Treatment: The human promyelocytic leukemia cell line HL-60 was maintained in

DMEM with 10% FBS. Cells were treated with corilagin (purity ≥98%) at concentrations of 25 and 50
µg/ml for varying durations (0 to 5 days) [1].

Gene Knockdown with Inhibitors: HL-60 cells were transfected with a miR-451 inhibitor or a
negative control inhibitor using DharmaFECT transfection reagent. The sequence for the miR-451

inhibitor was 5′-AACUCAGUAAUGGUAACGGUUU-3′. Transfected cells were then harvested after 72
hours for further experimentation [1].

Key Assays and Reagents:
Viability/Proliferation: Measured using CCK-8 assay; absorbance was read at 450 nm [1].

Apoptosis Detection: Analyzed using an Annexin V-APC/7-AAD apoptosis detection kit
and flow cytometry [1].

Protein Level Analysis: Western blotting was performed using primary antibodies against
cleaved caspase-3, Bak, Bcl-xl, LC3, and HMGB1, followed by HRP-conjugated secondary

antibodies and detection with ECL reagent [1].
miRNA and mRNA Analysis: Total RNA was extracted with TRIzol. For mRNA analysis,

reverse transcription used oligo(dT) primers, while for miRNA, specific stem-loop RT primers
were used. Expression levels were quantified via qRT-PCR [1].

The Corilagin / miR-451 / HMGB1 Axis in AML

The collected evidence supports a defined mechanism of action for corilagin in AML cells. The diagram

below synthesizes this signaling pathway from the experimental data [1] [2] [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pubmed.ncbi.nlm.nih.gov/34850958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669704/
https://pubmed.ncbi.nlm.nih.gov/34850958/
https://pubmed.ncbi.nlm.nih.gov/33822516/
https://www.smolecule.com/products/s586421?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Corilagin

miR-451

 Upregulates

HMGB1

 Targets & Downregulates

Autophagy

 Inhibits

Apoptosis

 Promotes

 Promotes  Inhibits

Cell Proliferation

 Supports

 Inhibits

Click to download full resolution via product page

Interpretation of the Axis and Research Context

Functional Validation: The pivotal role of miR-451 was confirmed through knockdown experiments.
When miR-451 was inhibited, the downregulation of HMGB1 by corilagin was decreased, and

corilagin's anti-proliferative effect was significantly weakened [1]. This confirms that miR-451 is
essential for corilagin's mechanism of action.

Broader Relevance in AML: The significance of this pathway is reinforced by independent research.
miR-451 as a Tumor Suppressor: Studies confirm that miR-451 is often abnormally low in

AML patients, and its overexpression promotes apoptosis and inhibits autophagy by directly
targeting HMGB1 [3] [4] [5].

HMGB1 as an Oncogenic Driver: HMGB1 is frequently overexpressed in AML patients and is
known to contribute to pathogenesis by inhibiting apoptosis, facilitating proliferation, and

blocking myeloid differentiation [6] [7]. It is also a key regulator of chemotherapy resistance
through its role in promoting protective autophagy [6] [7].

The evidence consistently shows that corilagin acts on a well-characterized and therapeutically relevant axis

in AML. Its ability to simultaneously induce apoptosis and inhibit autophagy via the miR-451/HMGB1 axis
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presents a compelling multi-target mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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